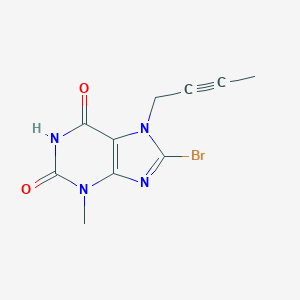

3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide

Vue d'ensemble

Description

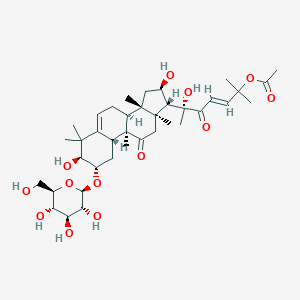

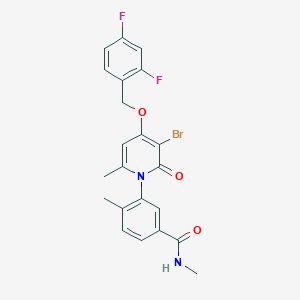

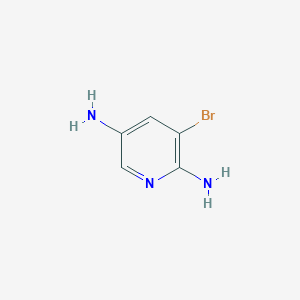

PH 797804 is a member of the class of benzamides obtained by formal condensation of the carboxy group of 3-{3-bromo-4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1-yl}-4-methylbenzoic acid with the amino group of methylamine. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor and an anti-inflammatory agent. It is a member of benzamides, an organofluorine compound, a pyridone, an organobromine compound and an aromatic ether.

PH-797804 has been investigated for the treatment of Osteoarthritis.

Applications De Recherche Scientifique

Treatment of Chronic Obstructive Pulmonary Disease (COPD)

PH-797804 is a potent anti-inflammatory drug that may reduce the inflammation associated with COPD . It has been evaluated for its potential safety and efficacy profile in COPD . In a randomized clinical trial, PH-797804 showed a statistically significant improvement in trough forced expiratory volume in 1 second (FEV1) at week 6 compared with placebo . This suggests that PH-797804 could be a promising treatment for COPD.

Improvement of Lung Function Parameters

PH-797804 has demonstrated improvements over placebo in lung function parameters . Specifically, it showed a significant improvement in trough FEV1 at week 6 compared with placebo . This indicates that PH-797804 could be beneficial in improving lung function in patients with moderate to severe COPD.

Reduction of Dyspnea (Shortness of Breath)

PH-797804 has shown an improvement in the baseline dyspnea index/transition dyspnoea index total focal score at week 6 . This suggests that PH-797804 could help reduce dyspnea, a common symptom in patients with COPD.

Safety and Tolerability in COPD Patients

PH-797804 has been studied for its safety and tolerability in patients with COPD . The study found that PH-797804 was well tolerated at all doses studied . This is an important aspect as any potential treatment for COPD needs to be safe and tolerable for patients.

Mécanisme D'action

Target of Action

PH-797804, also known as 3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide, primarily targets the Mitogen-activated protein kinase 14 (MAPK14), also known as p38α . This kinase plays a crucial role in cellular responses to stress and inflammation .

Mode of Action

PH-797804 is an ATP-competitive inhibitor of p38α MAPK . It selectively inhibits p38α over p38β . By inhibiting p38α, PH-797804 blocks the release of inflammatory mediators, thus potentially providing a useful treatment for chronic inflammation .

Biochemical Pathways

The p38 MAPK pathway is central to the transcriptional and translational control of cytokine and inflammatory mediator production . By inhibiting p38α, PH-797804 can potentially modulate these pathways, reducing the production of inflammatory cytokines and mediators .

Pharmacokinetics

It’s known that ph-797804 is an orally administered drug . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

PH-797804 has demonstrated efficacy in improving lung function parameters and reducing dyspnea in patients with moderate to severe Chronic Obstructive Pulmonary Disease (COPD) . It showed a statistically significant improvement in trough forced expiratory volume in 1 second (FEV1) at week 6 compared with placebo .

Propriétés

IUPAC Name |

3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAJXIDMCNPGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrF2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207342 | |

| Record name | PH 797804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide | |

CAS RN |

586379-66-0, 1358027-80-1 | |

| Record name | PH 797804 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586379-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PH 797804 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0586379660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PH-797804 (S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358027801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PH-797804 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PH 797804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHA-797804 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI09I1V827 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PH-797804, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEL7GRJ3R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of PH-797804?

A1: PH-797804 is a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. [, , , , ]

Q2: How does PH-797804 interact with p38α MAP kinase?

A2: PH-797804 acts as an ATP-competitive inhibitor of p38α MAP kinase, binding to the ATP-binding pocket of the kinase and preventing its activation. This interaction is characterized by a high level of selectivity for p38α over other kinases. [, , ]

Q3: What are the downstream consequences of p38α MAP kinase inhibition by PH-797804?

A3: Inhibition of p38α MAP kinase by PH-797804 leads to a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which are key mediators of inflammation. [, , ] It has also been shown to reduce TGF-β-induced collagen production and cardiac fibroblast transdifferentiation, suggesting a potential role in mitigating fibrosis. [, ]

Q4: What is the molecular formula and weight of PH-797804?

A4: The molecular formula of PH-797804 is C22H19BrF2N2O3, and its molecular weight is 477.3 g/mol. [, ]

Q5: What is known about the structural characteristics contributing to the selectivity of PH-797804 for p38α?

A5: The high selectivity of PH-797804 for p38α is attributed to its interaction with specific structural elements within the kinase. These include the TXXXG sequence motif on the p38α kinase hinge, particularly Thr106 acting as a gatekeeper for a hydrophobic pocket and the bidentate hydrogen bonds formed by the pyridinone moiety with the kinase hinge. This interaction requires an induced 180° rotation of the Met109-Gly110 peptide bond, a characteristic less common in other kinases. [, ]

Q6: Is PH-797804 a chiral molecule?

A6: Yes, PH-797804 is a chiral molecule due to restricted rotation around the bond connecting the pyridinone and N-phenyl rings, resulting in two atropisomers (aS and aR). []

Q7: Which atropisomer of PH-797804 is more potent?

A7: The aS atropisomer, denoted as PH-797804, exhibits significantly higher potency (>100-fold) compared to the aR isomer in inhibiting p38α kinase. [, ]

Q8: How do structural modifications of the PH-797804 scaffold impact its activity?

A8: While specific structure-activity relationships have not been extensively detailed in the provided papers, research suggests that the diarylpyridinone core, the 2,4-difluorobenzyl moiety, and the bromine substituent on the pyridinone ring are crucial for PH-797804's potency and selectivity. [, , ] Modifications to these structural features can significantly alter its binding affinity and pharmacological profile.

Q9: Have there been efforts to develop alternative delivery strategies for PH-797804?

A10: Yes, research has explored encapsulating PH-797804 in chitosan nanocapsules for nasal administration to target the brain, aiming to improve delivery to the central nervous system while potentially reducing systemic side effects. [] Additionally, its incorporation into Nanocrystal-Polymer Particles (NPPs) for intra-articular (IA) administration has been investigated for the treatment of osteoarthritis. []

Q10: What evidence supports the efficacy of PH-797804 in preclinical models of inflammatory diseases?

A12: PH-797804 has demonstrated robust anti-inflammatory activity in several preclinical models. For instance, it significantly reduced joint inflammation and bone loss in rat models of arthritis induced by streptococcal cell wall and mouse models induced by collagen. [] It also improved heart function and reduced cardiac fibrosis in mice with pressure overload-induced right ventricular hypertrophy/failure. [] Additionally, it attenuated environmental tobacco smoke-induced cognitive deficits, neuroinflammation, and synaptic plasticity impairment in mice. []

Q11: Has PH-797804 been evaluated in clinical trials for any indications?

A13: Yes, PH-797804 has been evaluated in clinical trials for chronic obstructive pulmonary disease (COPD). Results from Phase II trials indicated that PH-797804, administered orally at a dose of 6 mg once daily for 12 weeks, led to statistically significant improvements in lung function (trough FEV1) and dyspnea compared to placebo in patients with moderate to severe COPD. [, , , ]

Q12: Were there any notable findings regarding the safety and tolerability of PH-797804 in clinical trials?

A14: While generally safe and well-tolerated in clinical trials for COPD, PH-797804 was associated with a higher rate of discontinuations due to adverse events compared to placebo. [, , ] Mild to moderate rash was observed in approximately 8% of patients treated with PH-797804. []

Q13: What analytical techniques are commonly used to quantify PH-797804?

A16: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are sensitive and specific analytical methods employed for the quantification of PH-797804 in biological matrices, such as plasma. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B49299.png)